molecular formula C14H18BFO4 B1326307 Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 603122-79-8

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1326307
CAS No.: 603122-79-8
M. Wt: 280.1 g/mol
InChI Key: HPLWCULFGNLCFB-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a fluorine atom and a boronic ester group attached to a benzene ring

Mechanism of Action

Target of Action

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester, is a boric acid ester intermediate with benzene rings . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been used in the treatment of tumors and microbial infections, and in the design of anticancer drugs .

Mode of Action

The compound is obtained by a three-step substitution reaction . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction . The molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, revealing some physicochemical properties of the compounds .

Biochemical Pathways

It is known that boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Pharmacokinetics

It is known that the hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH levels.

Result of Action

It is known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of hydrolysis of boronic pinacol esters, which may affect the compound’s stability and efficacy, is considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Automation and continuous flow processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Phenols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the fluorine atom.

    Phenylboronic Acid Derivatives: Compounds with similar boronic ester groups but different substituents on the benzene ring.

Uniqueness

Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWCULFGNLCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647605
Record name Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603122-79-8
Record name Benzoic acid, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603122-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 603122-79-8
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